molecular formula C18H16F6N4O B11521284 4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide

4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide

Cat. No.: B11521284
M. Wt: 418.3 g/mol
InChI Key: JBYIIUHIBQODFE-DXNYSGJVSA-N
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Description

4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as amino, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the desired functional groups are introduced at specific stages. Common synthetic routes may include:

    Formation of the Dihydropyridine Ring: This step often involves the condensation of appropriate aldehydes and ketones with ammonia or amines under controlled conditions.

    Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide is unique due to its complex structure, which includes multiple functional groups that confer diverse chemical reactivity and potential biological activities. Its trifluoromethyl groups, in particular, enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16F6N4O

Molecular Weight

418.3 g/mol

IUPAC Name

4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3H-pyridin-1-yl]benzamide

InChI

InChI=1S/C18H16F6N4O/c1-3-13-9(2)16(17(19,20)21,18(22,23)24)12(8-25)14(26)28(13)11-6-4-10(5-7-11)15(27)29/h3-7,9H,26H2,1-2H3,(H2,27,29)/b13-3-

InChI Key

JBYIIUHIBQODFE-DXNYSGJVSA-N

Isomeric SMILES

C/C=C\1/C(C(C(=C(N1C2=CC=C(C=C2)C(=O)N)N)C#N)(C(F)(F)F)C(F)(F)F)C

Canonical SMILES

CC=C1C(C(C(=C(N1C2=CC=C(C=C2)C(=O)N)N)C#N)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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